molecular formula C16H14N6 B4997316 N-(2-ethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine

N-(2-ethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine

Cat. No. B4997316
M. Wt: 290.32 g/mol
InChI Key: ICXRRQCNHMJDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine (ETQA) is a novel compound that has gained attention in recent years due to its potential therapeutic applications in treating various diseases. ETQA is a tetrazoloquinoxaline derivative that has been synthesized and studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine is not fully understood, but it is believed to act on various cellular pathways. Studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It has also been found to have antioxidant and antiapoptotic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(2-ethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine has several advantages for lab experiments, including its low toxicity and high solubility in water. However, one limitation is that it is a relatively new compound, and there is still limited research on its long-term effects and potential toxicity.

Future Directions

There are several future directions for research on N-(2-ethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine. One potential area of study is its potential use in combination with other drugs for cancer treatment. Another area of research is its potential use in treating neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to determine its long-term effects and potential toxicity.

Synthesis Methods

N-(2-ethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine can be synthesized using a multistep process that involves the reaction of 2-ethylphenylhydrazine with 2,3-dichloroquinoxaline to form 2-ethylphenylquinoxaline. This intermediate is then reacted with sodium azide and copper sulfate to form the tetrazole ring. The final step involves the reduction of the nitro group to an amine using palladium on carbon.

Scientific Research Applications

N-(2-ethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies and has been found to have anticancer, anti-inflammatory, and neuroprotective effects.

properties

IUPAC Name

N-(2-ethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6/c1-2-11-7-3-4-8-12(11)17-15-16-19-20-21-22(16)14-10-6-5-9-13(14)18-15/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXRRQCNHMJDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC3=CC=CC=C3N4C2=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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